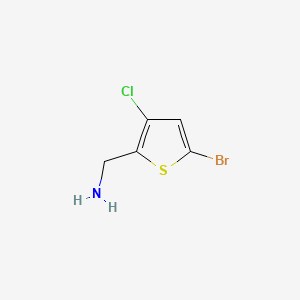![molecular formula C7H14BrCl2N3 B13471367 [2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B13471367.png)
[2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride is a chemical compound with the molecular formula C7H14BrCl2N3 and a molecular weight of 291.0162 g/mol . This compound is characterized by the presence of a bromo-substituted pyrazole ring attached to an ethyl chain, which is further linked to a dimethylamine group. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of Dihydrochloride Salt: Finally, the free base is treated with hydrochloric acid to obtain the dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product purity.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromo group in the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazoles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole ring and the ethyl chain.
Hydrolysis: The dihydrochloride salt can be hydrolyzed under basic conditions to yield the free base form of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substituted Pyrazoles: Depending on the nucleophile used, various substituted pyrazoles can be synthesized.
Oxidized or Reduced Derivatives: Products of oxidation or reduction reactions involving the pyrazole ring or ethyl chain.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry.
Biology
Biological Probes: It is used as a probe in biological studies to investigate enzyme activities and receptor binding.
Medicine
Pharmaceutical Intermediates: The compound is an intermediate in the synthesis of various pharmaceutical agents, including potential anticancer and antimicrobial drugs.
Industry
Chemical Manufacturing: It is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of [2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo-substituted pyrazole ring can engage in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites. The dimethylamine group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of the compound, used in similar applications.
2-(4-bromo-1H-pyrazol-1-yl)ethylamine: An intermediate in the synthesis process.
Uniqueness
Enhanced Solubility: The dihydrochloride form improves solubility in aqueous solutions compared to its free base counterparts.
Versatility: The presence of both a bromo-substituted pyrazole ring and a dimethylamine group makes it a versatile intermediate in organic synthesis.
This detailed article provides a comprehensive overview of [2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C7H14BrCl2N3 |
|---|---|
Poids moléculaire |
291.01 g/mol |
Nom IUPAC |
2-(4-bromopyrazol-1-yl)-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C7H12BrN3.2ClH/c1-10(2)3-4-11-6-7(8)5-9-11;;/h5-6H,3-4H2,1-2H3;2*1H |
Clé InChI |
PJSFGURMXMTYQT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN1C=C(C=N1)Br.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid](/img/structure/B13471288.png)
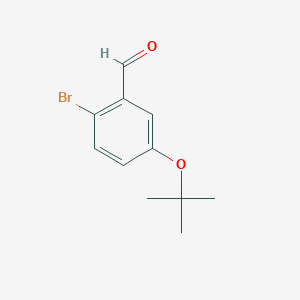
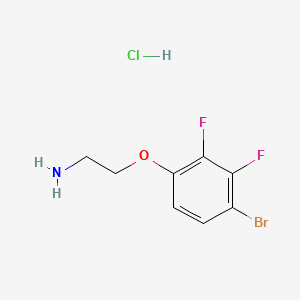
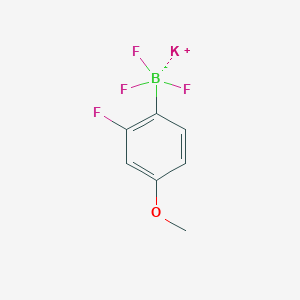
![benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13471308.png)
![Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate](/img/structure/B13471309.png)
![2,2-Difluorobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471335.png)
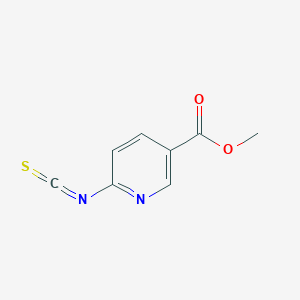

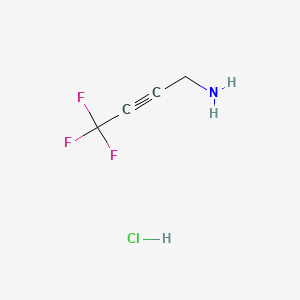
![1-{[4-(Dihydroxyboranyl)phenyl]methyl}guanidine; 2,2,2-trifluoroacetic acid](/img/structure/B13471350.png)

